tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative featuring a cyclohexyl group and a 1-methylpiperidin-2-yl substituent. The tert-butyl carbamate moiety serves as a protective group for amines, commonly employed in multi-step organic syntheses to enhance stability and control reactivity .
Properties
Molecular Formula |
C22H35N3O2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
tert-butyl N-cyclohexyl-N-[5-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C22H35N3O2/c1-22(2,3)27-21(26)25(18-10-6-5-7-11-18)20-14-13-17(16-23-20)19-12-8-9-15-24(19)4/h13-14,16,18-19H,5-12,15H2,1-4H3 |
InChI Key |
VTFLRMYIGAHHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridinyl intermediate: This step involves the reaction of a suitable pyridine derivative with a methylpiperidine compound under controlled conditions to form the desired pyridinyl intermediate.
Introduction of the cyclohexyl group: The pyridinyl intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.
Carbamate formation: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate, resulting in the formation of the desired carbamate compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used as a probe or ligand to study specific biochemical pathways or molecular interactions.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridinyl group may interact with aromatic residues in the active site of an enzyme, while the piperidinyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The target compound’s key structural elements include:
- Pyridine core : Aromatic heterocycle facilitating π-π interactions.
- tert-Butyl carbamate : Protects amines, enhancing solubility in organic solvents.
- 1-Methylpiperidin-2-yl substituent : A nitrogen-containing bicyclic group that may influence lipophilicity and binding affinity in biological systems.
Table 1: Structural Comparison with Pyridine-Based Carbamates
Physicochemical and Functional Implications
- Lipophilicity : The cyclohexyl and 1-methylpiperidin-2-yl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., hydroxy or methoxy groups) .
- Reactivity : Electron-withdrawing groups (e.g., chloro in ) may accelerate nucleophilic substitution, whereas electron-donating groups (e.g., methoxy in ) stabilize the pyridine ring.
Biological Activity
tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a pyridine derivative featuring a piperidine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is , and its CAS number is 1189489-52-8. The compound's structure is characterized by the presence of both piperidine and pyridine rings, which are significant for its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activity. Compounds with similar structural features have been linked to various pharmacological effects, including:
- Anticancer properties : Similar compounds have shown potential in inhibiting cancer cell growth.
- Neuroprotective effects : The presence of nitrogen-containing heterocycles suggests potential interactions with neurotransmitter systems.
Research has suggested that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies typically assess:
- Binding Affinity : Evaluating how well the compound binds to target proteins or receptors.
- Enzyme Inhibition : Investigating whether the compound can inhibit enzymes related to disease pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| tert-butyl methyl(2-methylpiperidin-4-yl)carbamate | Piperidine ring; methyl group | Antidepressant | Lacks pyridine moiety |
| N,N-dimethylpiperidone | Piperidine core; ketone | Analgesic | No carbamate structure |
| Cyclohexane carbamate derivatives | Cyclohexane ring; carbamate | Varies widely | Different substituents |
The presence of both piperidine and pyridine rings in this compound may enhance its biological activity compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
